molecular formula C21H21N3O4S B2413388 4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile CAS No. 930545-91-8

4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile

Cat. No.: B2413388
CAS No.: 930545-91-8
M. Wt: 411.48
InChI Key: DEQYDXIOZKOTRX-UHFFFAOYSA-N
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Description

4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Microbial Mediated Abiotic Transformation

The antibiotic sulfonamide drug sulfamethoxazole (SMX), which shares a structural similarity with the chemical due to the sulfonamide group, undergoes abiotic transformations under denitrifying conditions. These conditions lead to the formation of transformation products like 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide and N-(5-methylisoxazol-3-yl)-benzenesulfonamide. Such transformations highlight the complex interactions between antibiotics and microbial processes in aquatic environments, indicating the potential environmental fate of similar sulfonamide compounds (Nödler, Licha, Barbieri, & Pérez, 2012).

Oxidation Reactions with High Valent Oxoruthenium Compounds

The oxidation of methoxy substituted benzyl phenyl sulfides, which can serve as a model for understanding the chemical reactivity of complex organic molecules, including sulfonamide drugs, has been investigated. Oxidants like RuO4 demonstrate the potential for concerted oxidation mechanisms, which could be relevant in the study of the transformation and degradation pathways of complex sulfonamide structures (Lai, Lepage, & Lee, 2002).

Antioxidant and Cytotoxic Agents Based on Sulfonylpiperazines

Sulfonylpiperazines, which are structurally related to the query compound through the sulfonylpiperazine moiety, have been synthesized and evaluated for their antioxidant and cytotoxic activities. Compounds based on chrysin-sulfonylpiperazines have shown improved antioxidant and anticancer efficacies, indicating the therapeutic potential of such structures in medical research (Patel, Mistry, Syed, Parekh, & Shin, 2019).

Novel Benzhydrylpiperazine Derivatives with Cytotoxic Activities

The synthesis and evaluation of benzhydrylpiperazine derivatives, which share a common piperazine motif with the compound , have shown variable cytotoxic activities against various cancer cell lines. This research underscores the importance of structural modifications in enhancing the therapeutic efficacy of sulfonamide derivatives (Gurdal, Yarim, Durmaz, & Cetin-Atalay, 2013).

Properties

IUPAC Name

4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c22-16-19-6-8-20(9-7-19)28-17-21(25)23-11-13-24(14-12-23)29(26,27)15-10-18-4-2-1-3-5-18/h1-10,15H,11-14,17H2/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQYDXIOZKOTRX-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C#N)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C#N)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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